2-(4-cyanophenyl)-N,N-dimethylacetamide

CAS No.: 79149-55-6

Cat. No.: VC7895696

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79149-55-6 |

|---|---|

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 2-(4-cyanophenyl)-N,N-dimethylacetamide |

| Standard InChI | InChI=1S/C11H12N2O/c1-13(2)11(14)7-9-3-5-10(8-12)6-4-9/h3-6H,7H2,1-2H3 |

| Standard InChI Key | CBXDSEDTUAKAKD-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)CC1=CC=C(C=C1)C#N |

| Canonical SMILES | CN(C)C(=O)CC1=CC=C(C=C1)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

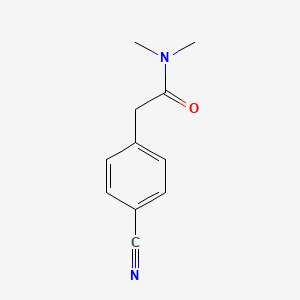

2-(4-Cyanophenyl)-N,N-dimethylacetamide is systematically named as N,N-dimethyl-2-(4-cyanophenyl)acetamide. Its IUPAC name reflects the acetamide backbone substituted with a 4-cyanophenyl group at the α-carbon and two methyl groups on the nitrogen atom . The molecular formula corresponds to an exact mass of 188.095 g/mol, as confirmed by high-resolution mass spectrometry .

Structural Analysis

The compound’s structure (Figure 1) features:

-

A 4-cyanophenyl ring providing aromaticity and electronic polarization.

-

A dimethylacetamide group conferring solubility in polar aprotic solvents like N,N-dimethylacetamide (DMA) .

-

A methylene linker between the aromatic ring and the acetamide moiety, allowing conformational flexibility .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 188.226 g/mol | |

| Exact Mass | 188.095 g/mol | |

| LogP | 1.19 | |

| Polar Surface Area | 44.1 Ų | |

| Melting/Boiling Points | Not reported |

Synthetic Routes and Optimization

Core Synthesis Strategies

The compound is synthesized via alkylation or condensation reactions. A representative method involves:

-

Deprotonation of 4-cyanophenylacetamide using sodium hydride in anhydrous DMA .

-

N,N-Dimethylation with methyl iodide or dimethyl sulfate under basic conditions .

-

Purification via column chromatography to isolate the target compound .

Modifications for Drug Development

-

Sulfamation: Treatment with sulfamoyl chloride in DMA yields sulfamate esters with enhanced enzyme affinity .

-

Halogenation: Introducing bromine or chlorine at the ortho position of the phenyl ring improves aromatase inhibition (IC < 1 nM) .

Biological Applications and Mechanism of Action

Dual Aromatase–Sulfatase Inhibition

The compound’s derivatives exhibit dual inhibition of aromatase (CYP19A1) and steroid sulfatase (STS), enzymes critical in estrogen biosynthesis . Key findings include:

-

Aromatase Inhibition: Derivatives with a triazole or imidazole substituent show IC values as low as 0.2 nM in JEG-3 cell assays .

-

Sulfatase Inhibition: Sulfamate esters derived from the parent acetamide inhibit STS with IC values of 2.5–10,000 nM, depending on linker length .

Table 2: Biological Activity of Select Derivatives

| Derivative | Aromatase IC (nM) | STS IC (nM) | Source |

|---|---|---|---|

| Imidazole-sulfamate | 0.2 | 2.5 | |

| Brominated triazole | 0.12 | 593 | |

| Difluoromethylene linker | 0.87 | >10,000 |

Structure–Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume